molecular formula C29H36N4O7 B114210 N-((tert-Butoxycarbonyl)alanyl-prolyl-phenylalanyl)-O-benzoylhydroxylamine CAS No. 157135-53-0

N-((tert-Butoxycarbonyl)alanyl-prolyl-phenylalanyl)-O-benzoylhydroxylamine

Cat. No. B114210
M. Wt: 552.6 g/mol
InChI Key: VOZJHWQXGBWDNZ-VJBMBRPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-((tert-Butoxycarbonyl)alanyl-prolyl-phenylalanyl)-O-benzoylhydroxylamine” is a compound that has been studied for its ability to inactivate serine proteases . It forms a covalent enzyme-inhibitor linkage in the form of a carbamate derivative .


Synthesis Analysis

The synthesis of this compound involves the formation of a negatively charged Michaelis complex, which undergoes a Lossen rearrangement . This rearrangement gives rise to an isocyanate intermediate that reacts with the side chain of the active site serine .


Molecular Structure Analysis

The molecular structure of this compound is complex. The peptide part of the inhibitor does not form the usual antiparallel beta-sheet in the P binding cleft but protrudes out of the active site and is stabilized by a network of water molecules .


Chemical Reactions Analysis

The chemical reaction involved in the formation of this compound is a Lossen rearrangement, which results in the formation of an isocyanate intermediate . This intermediate then reacts with the side chain of the active site serine .

properties

IUPAC Name

[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]pyrrolidine-2-carbonyl]amino]-1-oxo-3-phenylpropan-2-yl]amino] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36N4O7/c1-19(30-28(38)39-29(2,3)4)26(36)33-17-11-16-23(33)25(35)31-24(34)22(18-20-12-7-5-8-13-20)32-40-27(37)21-14-9-6-10-15-21/h5-10,12-15,19,22-23,32H,11,16-18H2,1-4H3,(H,30,38)(H,31,34,35)/t19-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZJHWQXGBWDNZ-VJBMBRPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)NC(=O)C(CC2=CC=CC=C2)NOC(=O)C3=CC=CC=C3)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)NC(=O)[C@H](CC2=CC=CC=C2)NOC(=O)C3=CC=CC=C3)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20166218
Record name N-((tert-Butoxycarbonyl)alanyl-prolyl-phenylalanyl)-O-benzoylhydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20166218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

552.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((tert-Butoxycarbonyl)alanyl-prolyl-phenylalanyl)-O-benzoylhydroxylamine

CAS RN

157135-53-0
Record name N-((tert-Butoxycarbonyl)alanyl-prolyl-phenylalanyl)-O-benzoylhydroxylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157135530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-((tert-Butoxycarbonyl)alanyl-prolyl-phenylalanyl)-O-benzoylhydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20166218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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